1,3,7-trimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,4,5,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with the molecular formula C12H18N6O2. It is known for its unique structure, which includes a purine core substituted with various functional groups.
Preparation Methods
The synthesis of 1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with a morpholinoethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the morpholinoethyl group can be replaced with other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts.
Scientific Research Applications
1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE include other purine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
- 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
- 1,3,7-Trimethyl-8-(2-morpholinoethyl)-1H,8H-imidazo[2,1-f]purine-2,4-dione The uniqueness of 1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H24N6O3 |
---|---|
Molecular Weight |
324.38 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-(2-morpholin-4-ylethylimino)-5,9-dihydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C14H24N6O3/c1-17-10-11(18(2)14(22)19(3)12(10)21)16-13(17)15-4-5-20-6-8-23-9-7-20/h10-11H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
JQHQRRPEANZWAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(NC1=NCCN3CCOCC3)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.